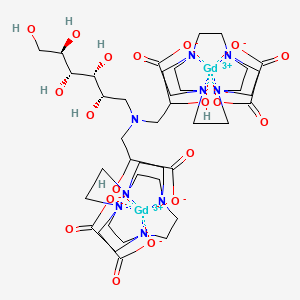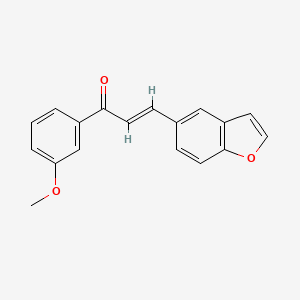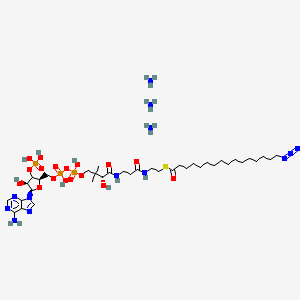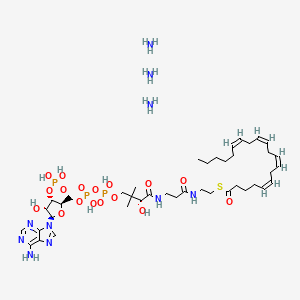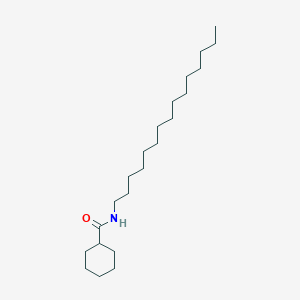
N-Pentadecylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentadecylcyclohexanecarboxamide is an organic compound with the molecular formula C22H43NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a pentadecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Pentadecylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pentadecylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Pentadecylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction results in the formation of primary amines or alcohols.
Substitution: The amide group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: N-alkylated amides, N-acylated amides.
Applications De Recherche Scientifique
N-Pentadecylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in the study of cell membrane interactions due to its amphiphilic nature. It can be used to investigate the effects of long-chain amides on biological membranes.
Medicine: this compound is being explored for its potential therapeutic properties. It may have applications in drug delivery systems and as a component in formulations designed to enhance the bioavailability of active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, personal care products, and industrial lubricants.
Mécanisme D'action
The mechanism of action of N-Pentadecylcyclohexanecarboxamide involves its interaction with biological membranes. The long hydrophobic chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
N-Pentadecylcyclohexanecarboxamide can be compared with other long-chain amides, such as:
N-Octadecylcyclohexanecarboxamide: Similar in structure but with an octadecyl group instead of a pentadecyl group. It may have different physical properties and biological activities due to the longer chain length.
N-Dodecylcyclohexanecarboxamide: Contains a dodecyl group, resulting in a shorter chain length compared to this compound. This difference can influence its solubility and interaction with biological membranes.
N-Hexadecylcyclohexanecarboxamide: Features a hexadecyl group, which is one carbon longer than the pentadecyl group. This slight variation can affect the compound’s melting point and hydrophobicity.
The uniqueness of this compound lies in its specific chain length, which provides a balance between hydrophobicity and amphiphilicity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C22H43NO |
|---|---|
Poids moléculaire |
337.6 g/mol |
Nom IUPAC |
N-pentadecylcyclohexanecarboxamide |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23-22(24)21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) |
Clé InChI |
VMFXYTSKMWPHQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCNC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


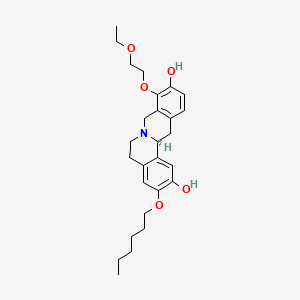
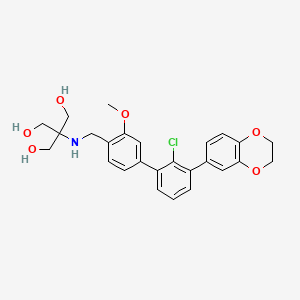
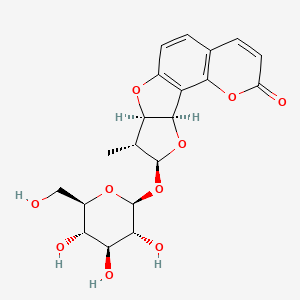

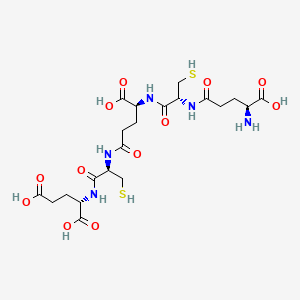
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

